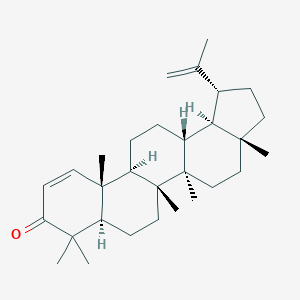

Glochidone

Overview

Description

Glochidone is a triterpenoid with a CAS number 6610-55-5 . It is often used in research and development .

Synthesis Analysis

Glochidiol, a natural triterpenoid, has shown potentially antiproliferative activity in vitro . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, along with 17 known triterpenoids were obtained from the stems and twigs of Glochidion puberum .

Molecular Structure Analysis

The molecular formula of this compound is C30H46O . Its average mass is 422.686 Da and its monoisotopic mass is 422.354858 Da . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, were elucidated by extensive spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .

Chemical Reactions Analysis

Glochidiol forms hydrogen bonds with residues of tubulin and inhibits tubulin polymerization in vitro with an IC50 value of 2.76 µM . It may interact with tubulin by targeting the colchicine binding site .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C30H46O, an average mass of 422.686 Da, and a monoisotopic mass of 422.354858 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antidiabetic Activity

- Glochidone, isolated from Phyllanthus debilis, demonstrated moderate inhibitory activity against α-glucosidase, α-amylase, DPP-4, and PPAR-γ, indicating potential as a hypoglycemic compound. In vivo experiments showed significant changes in biochemical markers related to diabetes (Verma et al., 2021).

Anti-Inflammatory Activity

- A study on the crystal structure of this compound from Agyneia bacciformis confirmed its anti-inflammatory properties. The molecular structure exhibits stabilization features conducive to this biological activity (Rao et al., 2004).

Cytotoxic and Anticancer Properties

- This compound showed significant cytotoxicity against human tumor cell lines in studies using compounds isolated from Glochidion eriocarpum. Some triterpenes exhibited strong inhibitory effects, indicating potential for cancer therapy (Puapairoj et al., 2005).

Antinociceptive Properties

- Compounds from Ipomoea pes-caprae, including this compound, showed pronounced antinociceptive properties, supporting the traditional use of this plant for pain treatment (Krogh et al., 1999).

Antioxidant and Anticholinesterase Activities

- This compound, isolated from Salvia trichoclada, displayed antioxidant potential and anticholinesterase activity, suggesting therapeutic applications in neurodegenerative diseases (Çulhaoğlu et al., 2015).

Structural and Synthetic Studies

- Structural analysis and partial synthesis of this compound were conducted, contributing to a deeper understanding of its chemical properties and potential applications (Talapatra et al., 1974).

Mechanism of Action

Target of Action

Glochidone, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .

Mode of Action

This compound interacts with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, a process critical for the formation of microtubules . The inhibition of tubulin polymerization disrupts the normal function of microtubules, leading to the arrest of cell division and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as the inhibition of cell division and the induction of apoptosis .

Result of Action

This compound has been found to have potent antiproliferative activity against various cancer cell lines . In vitro, it effectively inhibits the growth of lung cancer cells . In vivo, it has been shown to inhibit the growth of lung cancer xenograft tumors in mice . These effects are likely due to its interaction with tubulin and the subsequent disruption of microtubule assembly .

Safety and Hazards

When handling Glochidone, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBYBHVDDGVPDF-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

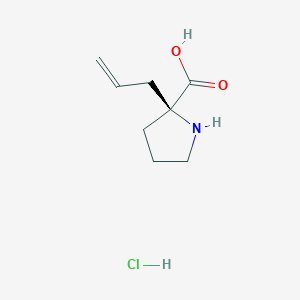

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glochidone and where is it found?

A1: this compound is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].

Q4: How is this compound typically isolated and characterized?

A4: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].

Q5: What biological activities have been reported for this compound?

A5: Research suggests that this compound exhibits a range of biological activities, including:

- Cytotoxic activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].

- Antinociceptive activity: Studies have reported that this compound possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].

- Anti-inflammatory activity: Although less studied, this compound has shown potential anti-inflammatory effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)